molecular formula C24H29ClN4O4 B12747100 5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride CAS No. 92084-81-6

5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride

Katalognummer: B12747100
CAS-Nummer: 92084-81-6
Molekulargewicht: 473.0 g/mol
InChI-Schlüssel: IOXHKZAHSAIMFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride is a complex organic compound that belongs to the hydantoin class. Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound is characterized by its unique structure, which includes a hydantoin core substituted with diphenyl groups and a piperazinyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of 5,5-diphenylhydantoin with 1-(2-hydroxypropyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Diphenylhydantoin: A simpler hydantoin derivative with known anticonvulsant properties.

    3-(2-Hydroxyethyl)-5,5-diphenylhydantoin: Another hydantoin derivative with similar structural features.

    1-(2-Hydroxypropyl)piperazine: A related compound used in the synthesis of various pharmaceuticals.

Uniqueness

5,5-Diphenyl-3-(2-(4-(2-hydroxypropyl)-1-piperazinyl)-2-oxoethyl)hydantoin hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in different fields, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

92084-81-6

Molekularformel

C24H29ClN4O4

Molekulargewicht

473.0 g/mol

IUPAC-Name

3-[2-[4-(2-hydroxypropyl)piperazin-1-yl]-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C24H28N4O4.ClH/c1-18(29)16-26-12-14-27(15-13-26)21(30)17-28-22(31)24(25-23(28)32,19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-11,18,29H,12-17H2,1H3,(H,25,32);1H

InChI-Schlüssel

IOXHKZAHSAIMFC-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCN(CC1)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.